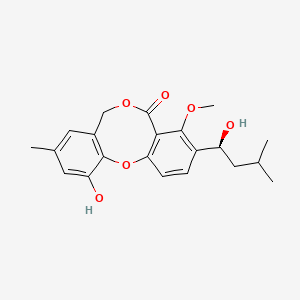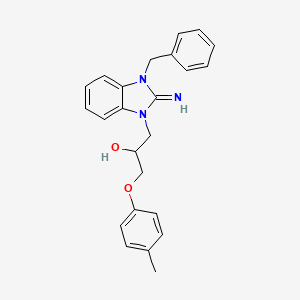
Clorhidrato de BRL 52537
Descripción general
Descripción
Clorhidrato de BRL 52537: es un agonista potente y altamente selectivo del receptor κ-opioide. Es conocido por sus efectos neuroprotectores en estudios con animales y se utiliza para la investigación de posibles tratamientos para el accidente cerebrovascular y el ataque cardíaco, así como para la investigación cerebral más general .
Aplicaciones Científicas De Investigación
Química: El clorhidrato de BRL 52537 se utiliza como herramienta de investigación para estudiar las propiedades y funciones de los receptores κ-opioides. Ayuda a comprender la afinidad de unión y la selectividad de varios ligandos para estos receptores .
Biología: En la investigación biológica, el this compound se utiliza para investigar el papel de los receptores κ-opioides en varios procesos fisiológicos y patológicos. Es particularmente útil para estudiar los mecanismos del dolor, la adicción y las respuestas al estrés .
Medicina: En la investigación médica, se explora el this compound por sus posibles aplicaciones terapéuticas en el tratamiento de afecciones como el accidente cerebrovascular, el ataque cardíaco y las enfermedades neurodegenerativas. Sus propiedades neuroprotectoras lo convierten en un candidato prometedor para desarrollar nuevos tratamientos .
Industria: Si bien sus aplicaciones industriales son limitadas, el this compound se utiliza en la industria farmacéutica para el desarrollo de nuevos fármacos dirigidos a los receptores κ-opioides .
Mecanismo De Acción
El clorhidrato de BRL 52537 ejerce sus efectos uniéndose selectivamente a los receptores κ-opioides. Esta unión activa los receptores, lo que lleva a una cascada de eventos de señalización intracelular. Una de las vías clave involucradas es la fosforilación del transductor de señal y activador de la transcripción 3 (STAT3), que juega un papel crucial en la neuroprotección. Además, el this compound inhibe la producción de óxido nítrico, lo que contribuye aún más a sus efectos neuroprotectores .
Análisis Bioquímico
Biochemical Properties
BRL 52537 hydrochloride is known for its high selectivity and potency as a κ-opioid receptor agonist . It is 25 times more potent than morphine . The compound interacts with the κ-opioid receptor, a G protein-coupled receptor, leading to a series of biochemical reactions . The nature of these interactions involves binding to the receptor, which triggers intracellular signaling pathways .
Cellular Effects
BRL 52537 hydrochloride has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with the κ-opioid receptor, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease ischemia-evoked nitric oxide production, which is a potential mechanism of neuroprotection .
Molecular Mechanism
The molecular mechanism of action of BRL 52537 hydrochloride involves its binding to the κ-opioid receptor . This binding activates the receptor, leading to the inhibition or activation of enzymes, changes in gene expression, and other downstream effects
Temporal Effects in Laboratory Settings
The effects of BRL 52537 hydrochloride over time in laboratory settings have been studied, particularly in the context of ischemia and reperfusion . The compound has been shown to provide significant neuroprotection when given as a pretreatment or as a posttreatment
Dosage Effects in Animal Models
In animal models, the effects of BRL 52537 hydrochloride vary with different dosages . For instance, it has been shown to significantly reduce infarct volume in rats subjected to middle cerebral artery occlusion when administered at a dosage of 1 mg/kg per hour
Metabolic Pathways
As a κ-opioid receptor agonist, it is likely to be involved in the opioid signaling pathway
Transport and Distribution
Given its role as a κ-opioid receptor agonist, it is likely to interact with opioid receptors located in various parts of the cell .
Subcellular Localization
As a κ-opioid receptor agonist, it is likely to be found wherever κ-opioid receptors are located within the cell
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de BRL 52537 implica la reacción de (±)-1-(3,4-diclorofenil)acetil-2-(1-pirrolidinil)metilpiperidina con ácido clorhídrico. Las condiciones de reacción generalmente involucran el uso de disolventes orgánicos y temperaturas controladas para asegurar la pureza y el rendimiento del producto final .
Métodos de producción industrial: Los métodos de producción industrial para el this compound no están ampliamente documentados. el compuesto se produce bajo estrictas condiciones de laboratorio para mantener su alta pureza (≥98%) y eficacia .
Análisis De Reacciones Químicas
Tipos de reacciones: El clorhidrato de BRL 52537 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Compuestos similares:
U50488: Otro agonista selectivo del receptor κ-opioide conocido por sus propiedades analgésicas y neuroprotectoras.
Salvinorina A: Un agonista del receptor κ-opioide de origen natural que se encuentra en la planta Salvia divinorum, conocida por sus efectos alucinógenos.
Dinorfina: Un péptido endógeno que actúa como agonista del receptor κ-opioide y juega un papel en la modulación del dolor y las respuestas al estrés.
Singularidad del clorhidrato de BRL 52537: El this compound es único debido a su alta selectividad y potencia para los receptores κ-opioides. Es 25 veces más potente que la morfina in vivo, lo que lo convierte en uno de los agonistas del receptor κ-opioide más potentes que se conocen. Sus efectos neuroprotectores y posibles aplicaciones terapéuticas en el tratamiento del accidente cerebrovascular y el ataque cardíaco lo distinguen aún más de otros compuestos similares .
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLSOWJSUUYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017610 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112282-24-3 | |
| Record name | BRL 52537 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BRL 52537 hydrochloride and how does it contribute to neuroprotection in the context of ischemic stroke?
A: BRL 52537 hydrochloride exerts its neuroprotective effects by selectively activating KORs. While the exact downstream mechanisms remain to be fully elucidated, research suggests that BRL 52537 hydrochloride significantly attenuates ischemia-evoked nitric oxide (NO) production in vivo. [] This is particularly relevant as excessive NO production, primarily from neuronal sources, is implicated in exacerbating neuronal damage following ischemic stroke in male rodents. []
Q2: Does the neuroprotective efficacy of BRL 52537 hydrochloride differ between sexes? What factors might contribute to this difference?
A: Research indicates a significant gender difference in the neuroprotective effects of BRL 52537 hydrochloride in rodent models of ischemic stroke. Studies show that while BRL 52537 hydrochloride provides significant neuroprotection in male rats, it does not confer the same benefit in female rats. [] This difference is not attributed to circulating ovarian hormones, as ovariectomized female rats also did not exhibit neuroprotection with BRL 52537 hydrochloride treatment. [] Further research is needed to elucidate the specific mechanisms underlying this gender-specific response to KOR agonism in the context of ischemic stroke.
Q3: What is the therapeutic window for BRL 52537 hydrochloride administration in preclinical ischemic stroke models?
A: Preclinical studies demonstrate a promising therapeutic window for BRL 52537 hydrochloride in rodent models of ischemic stroke. Significant neuroprotection, evidenced by reduced infarct volume, was observed even when treatment was initiated up to 6 hours after the onset of reperfusion following middle cerebral artery occlusion. [] This suggests a potential for delayed treatment initiation, which could have important implications for clinical translation.
Q4: Does BRL 52537 hydrochloride influence the efflux of dopamine and its metabolites in the striatum following ischemic stroke?
A: Research suggests that BRL 52537 hydrochloride does not significantly alter the ischemia-evoked efflux of dopamine and its metabolites in the striatum. [] Despite the significant increase in dopamine levels observed in the striatum following middle cerebral artery occlusion, pretreatment with BRL 52537 hydrochloride did not significantly alter these levels compared to controls. [] This finding indicates that the neuroprotective mechanism of BRL 52537 hydrochloride is likely not mediated through modulation of dopamine release or metabolism in the context of ischemic stroke.
Q5: How does the specific KOR antagonist nor-binaltorphimine dihydrochloride (nor-BNI) affect the neuroprotective action of BRL 52537 hydrochloride?
A: The neuroprotective effects of BRL 52537 hydrochloride are abolished by co-administration of the specific KOR antagonist nor-BNI. [] This finding strongly supports the hypothesis that the neuroprotective action of BRL 52537 hydrochloride is specifically mediated through its agonistic activity at KORs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B1663097.png)





![8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one](/img/structure/B1663109.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-cyclohexyloxyoxan-2-yl]methyl acetate](/img/structure/B1663113.png)
![2H-Isoxazolo[4,5-d]azepin-3(4H)-one,5,6,7,8-tetrahydro-(9CI)](/img/structure/B1663114.png)

